(2Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile
Overview
Description
The compound (2Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile is a complex organic molecule that features a combination of phenolic, chromen, thiazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chromen moiety: This step might involve a condensation reaction between a chromen derivative and the thiazole intermediate.
Introduction of the nitrile group: This can be done via a nucleophilic substitution reaction.
Final coupling: The phenolic and methoxy groups are introduced through electrophilic aromatic substitution or similar reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can be used as a building block for more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Antioxidant Activity: The phenolic group may confer antioxidant properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases due to its bioactive functional groups.
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Dyes and Pigments: The chromen moiety can be used in the development of new dyes.
Mechanism of Action
The mechanism by which (2Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile exerts its effects depends on its specific application. For instance:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Antioxidant Activity: It can donate hydrogen atoms to neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile: shares similarities with other phenolic and chromen derivatives, such as:
Uniqueness
- The combination of phenolic, chromen, thiazole, and nitrile groups in a single molecule is unique and may confer distinct biological and chemical properties not found in simpler compounds.
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O4S/c1-31-24-11-15(6-8-22(24)29)10-17(13-27)25-28-21(14-33-25)20-12-19-18-5-3-2-4-16(18)7-9-23(19)32-26(20)30/h2-12,14,29H,1H3/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQDLLQBBUCTRA-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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